Cas no 66701-25-5 (E-64)

E-64 structure
Nome del prodotto:E-64
Numero CAS:66701-25-5
MF:C15H27N5O5
MW:357.405383348465
MDL:MFCD07366493
CID:58501
PubChem ID:24278411
E-64 Proprietà chimiche e fisiche
Nomi e identificatori
-
- E-64
- trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane
- N-(trans-Epoxysuccinyl)-L-leucine 4-guanidinobutylamide
- (2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid
- (L-3-TRANS-CARBOXYOXIRANE-2-CARBONYL)-L-LEUCYLAGMATINE HEMIHYDRATE
- E 64
- L-trans-Epoxysuccinyl-Leu-4-guanidinobutylamide
- TRANS-EPOXYSUCCINYL-LEUCYLAMIDO-[4-GUANIDINO]BUTANE[L-3-TRANS-CARBOXY-OXIRAN-2-CARBONYL]-LEU-AGMATIN
- (L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl-agmatin
- E-64 HEMIHYDRATE
- E-64 PROTEASE INHIBITOR
- e64(proteinaseinhibitor)
- E-64,L-trans-Epoxysuccinyl-Leu-agMatine
- EPOXYSUCCINYL-L-LEUCYLAMIDO-(4-GUANIDINO)BUTANE
- L-TRANS-EPOXYSUCCINYL-LEU-AGMATINE
- proteinaseinhibitore64
- thiolproteaseinhibitor
- L-trans-3-Carboxyoxiran-2-carbonyl-L-leucylagmatine
- n-[n-(l-3-trans-carboxirane-2-carbonyl)-l-leucyl]-4-aminobutylguanidine
- n-[n-(l-3-trans-carboxirane-2-carbonyl)-l-leucyl]-agmatine. note: another name for l-3-trans-carboxyoxiran-2-carboxylic acid acid is l-transepoxysuccinic acid. agmatine is 4-aminobutylguanidine.
- n-[n-( l-transepoxysuccinic acid)-l-leucyl]-agmatine
- Proteinase inhibitor E 64
- CCG-207844
- Thiol protease inhibitor
- EX-A2284
- (2S,3S)-3-[[[(1S)-1-[[[4-(Aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic acid
- C01341
- UNII-R76F7856MV
- PROTEINASE INHIBITOR E-64
- MFCD00080261
- CHEMBL374508
- FD21944
- (2S,3S)-3-(N-{(S)-1-[N-(4-guanidinobutyl)carbamoyl]3-methylbutyl}carbamoyl)oxirane-2-carboxylic acid
- Q5321373
- 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S)-
- AC-36011
- E 64 (proteinase inhibitor)
- HY-15282
- 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-(2S,3S)-oxiranecarboxylic acid
- SCHEMBL4740187
- 3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- CHEBI:30270
- 80408-29-3
- 66701-25-5
- BRN 1405664
- CCG-208198
- (2S,3S)-3-((S)-1-(4-Guanidinobutylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylic acid
- NCGC00163544-01
- BDBM50157741
- CS-4140
- (2S,3S)-3-[[(1S)-1-(4-guanidinobutylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylic acid
- 2-OXIRANECARBOXYLIC ACID, 3-((((1S)-1-(((4-((AMINOIMINOMETHYL)AMINO)BUTYL)AMINO)CARBONYL)-3-METHYLBUTYL)AMINO)CARBONYL)-, (2S,3S)-
- E64
- NCGC00163544-09
- Oxiranecarboxylic acid, 3-(((1-(((4-((aminoiminomethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, (2S-(2-alpha,3-beta(R*)))-
- trans-epoxysuccinyl-l-leucylamido-(4-guanidino)butane
- Oxiranecarboxylic acid, 3-(((1-(((4-((aminoiminomethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, (2S-(2alpha,3beta(R*)))-
- AKOS016007415
- 5-18-07-00006 (Beilstein Handbook Reference)
- (2S,3S)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- E-0010
- R76F7856MV
- DA-52771
- protease inhibitor ,99%
- (2S,3S)-3-{[(1S)-1-[(4-CARBAMIMIDAMIDOBUTYL)CARBAMOYL]-3-METHYLBUTYL]CARBAMOYL}OXIRANE-2-CARBOXYLIC ACID
-
- MDL: MFCD07366493
- Inchi: InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1
- Chiave InChI: LTLYEAJONXGNFG-HBNTYKKESA-N
- Sorrisi: O=C([C@H]1O[C@@H]1C(N[C@H](C(NCCCCNC(N)=N)=O)CC(C)C)=O)O
Proprietà calcolate
- Massa esatta: 357.20100
- Massa monoisotopica: 357.201
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 11
- Complessità: 518
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.9
- Superficie polare topologica: 172
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Solido bianco.
- Densità: 1.4400
- Punto di fusione: No data available
- Punto di ebollizione: No data available
- Punto di infiammabilità: No data available
- Indice di rifrazione: 1.617
- Solubilità: H2O: 20 mg/mL, clear, colorless
- Coefficiente di ripartizione dell'acqua: Soluble in DMSO (25mg/ml), or water (20mg/ml)
- PSA: 169.93000
- LogP: 0.72150
- Sensibilità: Light Sensitive
- Solubilità: Non determinato.
E-64 Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22; S24/25
- CODICI DEL MARCHIO F FLUKA:10
- RTECS:RR0390000
- Frasi di rischio:R68/20/22
- Condizioni di conservazione:2-8°C
E-64 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC9387-100 mg |
E-64 |
66701-25-5 | >98% | 100mg |
$300.0 | 2022-02-28 | |
DC Chemicals | DC9387-100 mg |
E-64 |
66701-25-5 | >98% | 100mg |
$300.0 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6037-25 mg |
E-64 |
66701-25-5 | 99.84% | 25mg |
¥1390.00 | 2022-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | E3132-50mg |
E-64 protease inhibitor |
66701-25-5 | ≥98%(HPLC) | 50mg |
¥14251.02 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E425359-1ml |
E-64 |
66701-25-5 | 10mM in DMSO | 1ml |
¥720.90 | 2023-09-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 10874523001 |
66701-25-5 | 10MG |
¥4100.77 | 2022-09-01 | |||
BAI LING WEI Technology Co., Ltd. | BIMI2157-5mg |
E-64 |
66701-25-5 | 5mg |
¥ 770 | 2022-09-01 | ||
Ambeed | A252147-5mg |
(2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid |
66701-25-5 | 99% | 5mg |
$44.0 | 2025-02-20 | |
Ambeed | A252147-50mg |
(2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid |
66701-25-5 | 99% | 50mg |
$311.0 | 2025-02-20 | |
Ambeed | A252147-1mg |
(2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid |
66701-25-5 | 99% | 1mg |
$18.0 | 2025-02-20 |
E-64 Letteratura correlata
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
66701-25-5 (E-64) Prodotti correlati
- 1314648-11-7(2-(4-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid)
- 81278-86-6(5,8-Dibromoquinoline)
- 885963-28-0(2,6-Dimethoxypyridin-3-ol)
- 946352-06-3(1-benzyl-N-(5-acetamido-2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)
- 1421498-09-0(1-(5-bromo-2-chlorobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 81563-77-1(N-1-(pyridin-2-yl)ethylidenehydroxylamine)
- 2228115-69-1(3-3-(3-fluorophenoxy)propylpyrrolidin-3-ol)
- 2229616-03-7(5-2-(1H-indol-3-yl)ethyl-1,2-oxazol-3-amine)
- 7033-45-6(2-(2-hydroxyethyl)(pyrimidin-2-yl)aminoethan-1-ol)
- 503068-37-9((1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:66701-25-5)E-64

Purezza:99%
Quantità:50mg
Prezzo ($):188.0
atkchemica
(CAS:66701-25-5)E-64

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta